Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

an impurity of Lercanidipine

作用機序

Target of Action

Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl, also known as Lercanidipine EP Impurity D , is a derivative of Lercanidipine, a calcium channel blocker. The primary targets of this compound are the calcium channels in the body.

Mode of Action

The compound interacts with its targets by blocking the calcium channels. This action prevents the influx of calcium ions into the cells, leading to the relaxation of smooth muscle cells in the blood vessels .

Result of Action

The primary result of the compound’s action is the reduction of blood pressure. By causing the relaxation and dilation of blood vessels, the compound can effectively lower blood pressure and alleviate symptoms associated with hypertension .

生化学分析

Biochemical Properties

Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) Hydrochloride, like Lercanidipine, works by blocking L-type calcium channels in the smooth muscle cells of blood vessels . This interaction affects the influx of calcium ions, which are crucial for various cellular processes, including muscle contraction and neurotransmitter release .

Cellular Effects

The blocking of L-type calcium channels by Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) Hydrochloride can have significant effects on various types of cells, particularly those in the cardiovascular system . By inhibiting calcium influx, this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) Hydrochloride involves binding interactions with L-type calcium channels . This binding inhibits the channels, preventing the influx of calcium ions into the cell . This can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

It is known that Lercanidipine and its related compounds are used in analytical method development, method validation, and quality control applications .

特性

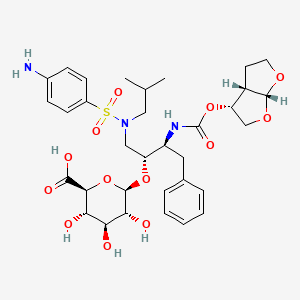

CAS番号 |

210579-71-8 |

|---|---|

分子式 |

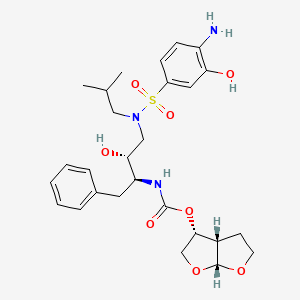

C37H44ClN3O6 |

分子量 |

662.2 g/mol |

IUPAC名 |

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |

InChI |

InChI=1S/C37H43N3O6.ClH/c1-7-45-35(41)32-25(2)38-26(3)33(34(32)29-19-14-20-30(23-29)40(43)44)36(42)46-37(4,5)24-39(6)22-21-31(27-15-10-8-11-16-27)28-17-12-9-13-18-28;/h8-20,23,31,34,38H,7,21-22,24H2,1-6H3;1H |

InChIキー |

QRXNEJORLMAZBZ-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)(C)CN(C)CCC(C3=CC=CC=C3)C4=CC=CC=C4)C)C.Cl |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

5-Ethyl-demethyl Lercanidipine Hydrochloride; 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-[2-[(3,3-Diphenylpropyl)methylamino]-1,1-dimethylethyl] 5-ethyl Ester Hydrochloride; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-amino-5-fluoro-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B600895.png)